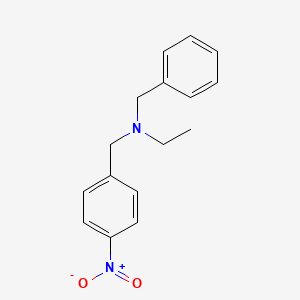

N-benzyl-N-(4-nitrobenzyl)ethanamine

Descripción general

Descripción

N-benzyl-N-(4-nitrobenzyl)ethanamine, also known as NBNE, is a chemical compound that belongs to the class of organic compounds called phenethylamines. It is a synthetic compound that has been used in scientific research to study its mechanism of action and its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Photochemical Properties and Applications

Photocleavage Properties : The 4-acetyl-2-nitrobenzyl moiety, substituted with leaving groups, was studied as a photocleavable linker. This research indicated that the groups attached could be selectively and orthogonally disconnected upon irradiation, demonstrating the potential of nitrobenzyl derivatives in photochemical applications (Kammari et al., 2010).

Fluorescence Uncaging Reporting : o-Nitrobenzyl derivatives were developed to generate a fluorescence signal upon irradiation. This signal is from the formation of a nitrosoketone capable of keto-enol tautomerism, leading to π-conjugated α-hydroxystilbene derivatives. These caging groups can be used to monitor the uncaging event via the release of a detectable fluorescent side-product (Abou Nakad et al., 2018).

Chemical Synthesis and Modification

Protection of Hydroxyl Functions : The versatility of the 4-nitrobenzyl group for protecting hydroxyl functions was described. It can be selectively removed in the presence of other benzyl-type protecting groups through reduction and subsequent electrochemical oxidation, suggesting its utility in synthetic chemistry (Kukase et al., 1990).

Reactivity in Organic Synthesis : The study of benzyl bromides and related molecules for organic synthesis showed that these molecules could be activated via single-electron-transfer processes for radical reactions. This includes the use of (nitro)benzyl radicals in carbene-catalyzed reactions under reductive conditions, suggesting potential applications in the synthesis of complex organic compounds (Li et al., 2016).

Applications in Medicinal Chemistry

- Inhibition of Nucleoside Transport Proteins : Research on analogs of 4-nitrobenzylthioinosine (NBTI) that are less polar and more biologically active involved modifying the nitrobenzyl group. These compounds showed promise as inhibitors of the nucleoside transport protein ENT1, highlighting the potential of nitrobenzyl derivatives in therapeutic applications (Tromp et al., 2004).

Propiedades

IUPAC Name |

N-benzyl-N-[(4-nitrophenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-17(12-14-6-4-3-5-7-14)13-15-8-10-16(11-9-15)18(19)20/h3-11H,2,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWNUXWELUKOGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

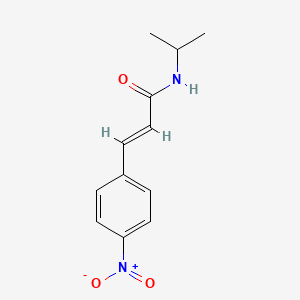

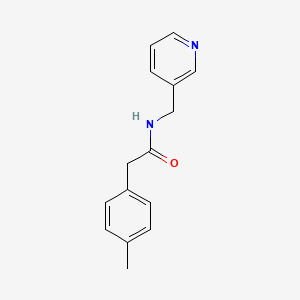

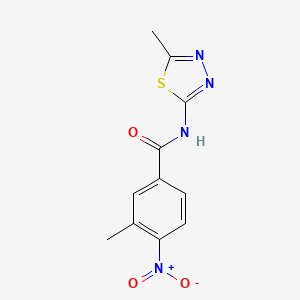

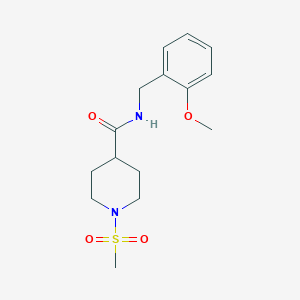

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5869119.png)

![3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5869127.png)

![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5869151.png)

![3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5869159.png)

![N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5869160.png)

![N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide](/img/structure/B5869163.png)

![N-(2,4-difluorophenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5869213.png)